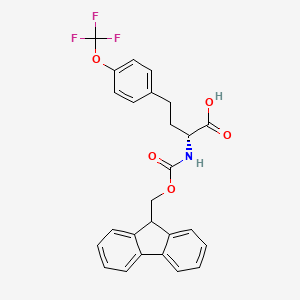
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-trifluoromethoxy-D-Homophe is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-homophenylalanine, where the phenyl ring is substituted with a trifluoromethoxy group at the 4-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethoxy-D-Homophe typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring at the 4-position through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of Fmoc-4-trifluoromethoxy-D-Homophe follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-trifluoromethoxy-D-Homophe undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-4-trifluoromethoxy-D-Homophe is incorporated at specific positions .
Aplicaciones Científicas De Investigación
Fmoc-4-trifluoromethoxy-D-Homophe has several applications in scientific research:
Biology: The compound is used to create peptide-based probes and inhibitors for studying biological pathways.
Medicine: It plays a role in the development of peptide-based therapeutics for various diseases.
Industry: The compound is used in the production of peptides for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Fmoc-4-trifluoromethoxy-D-Homophe involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-homophenylalanine: Similar to Fmoc-4-trifluoromethoxy-D-Homophe but lacks the trifluoromethoxy group.
Fmoc-3-trifluoromethoxy-D-Homophe: Similar but with the trifluoromethoxy group at the 3-position.
Uniqueness
Fmoc-4-trifluoromethoxy-D-Homophe is unique due to the presence of the trifluoromethoxy group at the 4-position, which can enhance the biological activity, selectivity, and metabolic stability of the resulting peptides .
Propiedades
Fórmula molecular |
C26H22F3NO5 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Clave InChI |
QGWOGAUKWMDXAO-HSZRJFAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


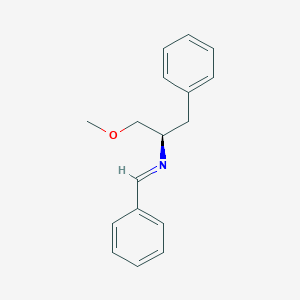
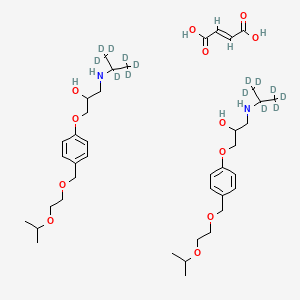
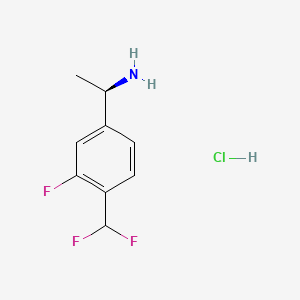
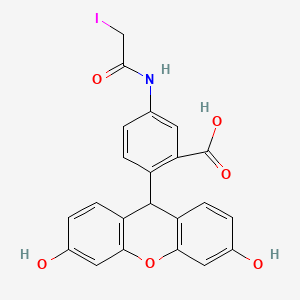
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
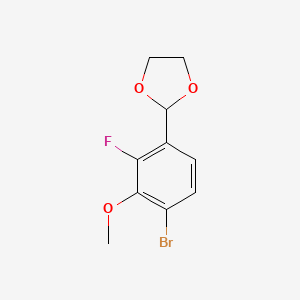
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
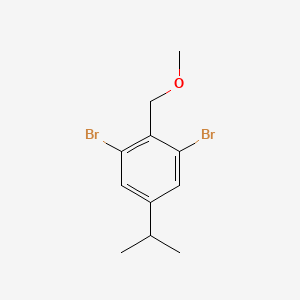
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
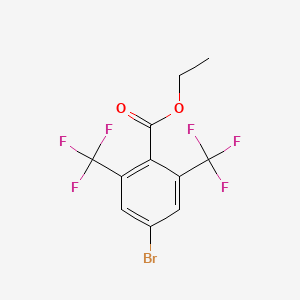
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
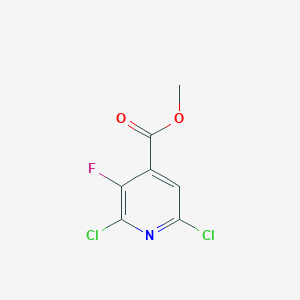
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)

